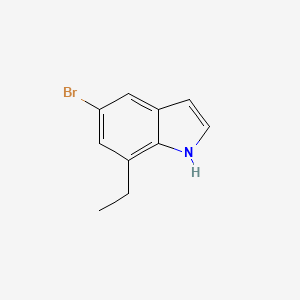
5-bromo-7-ethyl-1H-indole
Vue d'ensemble
Description
5-bromo-7-ethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, including 5-bromo-7-ethyl-1H-indole, often involves the use of a straightforward synthetic approach . For example, the total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields .Molecular Structure Analysis
The molecular formula of 5-bromo-7-ethyl-1H-indole is C10H10BrN . The average mass is 196.044 Da and the monoisotopic mass is 194.968353 Da .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-7-ethyl-1H-indole are complex and can involve various steps. For instance, one method involves reacting the compound with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Physical And Chemical Properties Analysis
5-bromo-7-ethyl-1H-indole is a compound with a molecular weight of 196.044 . It is a derivative of indole, which is physically crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives make them useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been studied for their potential anticancer activity. They may be useful in the treatment of various types of cancer .
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents, which could make them valuable in the fight against HIV/AIDS .
Antioxidant Activity
The antioxidant properties of indole derivatives can help protect the body’s cells from damage by harmful free radicals .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various types of microbial infections .
Antitubercular Activity
Some indole derivatives have shown potential as antitubercular agents .
Antidiabetic Activity
Indole derivatives have been studied for their potential antidiabetic activity, which could make them useful in the treatment of diabetes .
Safety and Hazards
The safety data sheet for 5-bromo-7-ethyl-1H-indole indicates that it is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Orientations Futures
Indole derivatives, including 5-bromo-7-ethyl-1H-indole, have shown potential in various areas of research. They have been found to exhibit various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on exploring these properties further and developing new synthesis methods.
Propriétés
IUPAC Name |
5-bromo-7-ethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJDMAUWJKZIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-ethyl-1H-indole | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2690497.png)

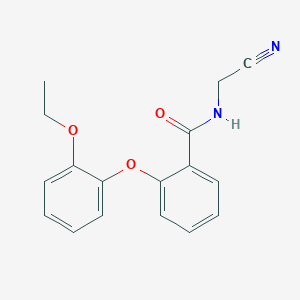
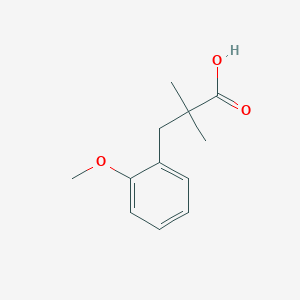
![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)
![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)
![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)
![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)
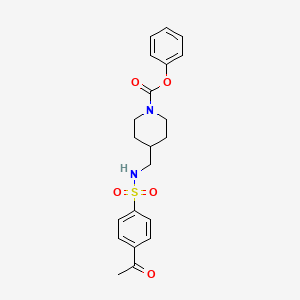
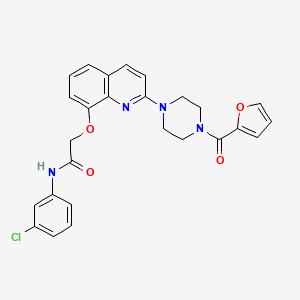
![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)

